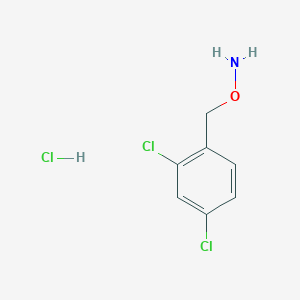

O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-[(2,4-dichlorophenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO.ClH/c8-6-2-1-5(4-11-10)7(9)3-6;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZNWDNDGDEBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377251 | |

| Record name | O-[(2,4-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51572-93-1 | |

| Record name | Hydroxylamine, O-[(2,4-dichlorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51572-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-[(2,4-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride, a key intermediate in the development of various pharmaceuticals and biologically active molecules. The synthesis is typically achieved through a two-step process commencing with the N-alkylation of N-hydroxyphthalimide, followed by a deprotection step to yield the desired product.

Core Synthesis Pathway

The predominant and most widely documented method for the synthesis of this compound involves a modified Gabriel synthesis. This pathway can be broken down into two principal stages:

-

Step 1: N-Alkylation of N-hydroxyphthalimide. This step involves the reaction of N-hydroxyphthalimide with 2,4-dichlorobenzyl chloride to form the intermediate, N-(2,4-Dichlorobenzyloxy)phthalimide.

-

Step 2: Deprotection of N-(2,4-Dichlorobenzyloxy)phthalimide. The phthalimide protecting group is then removed from the intermediate to yield O-(2,4-Dichlorobenzyl)hydroxylamine, which is subsequently converted to its stable hydrochloride salt.

The overall chemical transformation is depicted in the following scheme:

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis pathway.

Step 1: Synthesis of N-(2,4-Dichlorobenzyloxy)phthalimide

This procedure details the N-alkylation of N-hydroxyphthalimide with 2,4-dichlorobenzyl chloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Hydroxyphthalimide | 163.13 | 16.3 g | 0.10 |

| 2,4-Dichlorobenzyl chloride | 195.46 | 19.5 g | 0.10 |

| Anhydrous Potassium Carbonate | 138.21 | 20.7 g | 0.15 |

| Dimethylformamide (DMF) | - | 200 mL | - |

Procedure:

-

To a stirred solution of N-hydroxyphthalimide in dimethylformamide, anhydrous potassium carbonate is added.

-

2,4-Dichlorobenzyl chloride is then added to the mixture.

-

The reaction mixture is heated to 60-70°C and maintained at this temperature for 4-6 hours, with continuous stirring.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (500 mL).

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum.

-

The crude product can be purified by recrystallization from ethanol to yield N-(2,4-Dichlorobenzyloxy)phthalimide as a white solid.

Expected Yield: Approximately 80-90%.

Step 2: Synthesis of this compound

This procedure describes the deprotection of N-(2,4-Dichlorobenzyloxy)phthalimide using hydrazine hydrate, followed by the formation of the hydrochloride salt.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(2,4-Dichlorobenzyloxy)phthalimide | 322.14 | 32.2 g | 0.10 |

| Hydrazine hydrate (~64%) | 50.06 (anhydrous) | ~9.4 mL | ~0.12 |

| Ethanol | - | 300 mL | - |

| Concentrated Hydrochloric Acid | - | As required | - |

| Diethyl ether | - | As required | - |

Procedure:

-

N-(2,4-Dichlorobenzyloxy)phthalimide is dissolved in ethanol in a round-bottom flask.

-

Hydrazine hydrate is added dropwise to the solution at room temperature with stirring.

-

The reaction mixture is then heated to reflux for 1-2 hours. A white precipitate of phthalhydrazide will form.

-

The reaction mixture is cooled to room temperature, and the precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The residue is taken up in diethyl ether and washed with water.

-

The ethereal solution is then treated with a solution of hydrogen chloride in diethyl ether or by bubbling dry HCl gas through the solution until precipitation of the hydrochloride salt is complete.

-

The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Expected Yield: Approximately 70-85%.

Data Presentation

Table 1: Summary of Reactants and Products

| Compound | Step | Role | Molar Mass ( g/mol ) |

| N-Hydroxyphthalimide | 1 | Starting Material | 163.13 |

| 2,4-Dichlorobenzyl chloride | 1 | Starting Material | 195.46 |

| N-(2,4-Dichlorobenzyloxy)phthalimide | 1 & 2 | Intermediate | 322.14 |

| Hydrazine hydrate | 2 | Reagent | 50.06 |

| This compound | 2 | Final Product | 228.50 |

Table 2: Typical Reaction Conditions and Yields

| Step | Reaction | Temperature (°C) | Time (h) | Solvent | Typical Yield (%) |

| 1 | N-Alkylation | 60-70 | 4-6 | DMF | 80-90 |

| 2 | Deprotection | Reflux (~78) | 1-2 | Ethanol | 70-85 |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Figure 2: Experimental workflow for the synthesis of this compound.

In-Depth Technical Guide: Physicochemical Properties of O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. The information herein is intended to support research, development, and quality control activities involving this compound.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₈Cl₃NO | --INVALID-LINK-- |

| Molar Mass | 228.5 g/mol | --INVALID-LINK-- |

| Melting Point | 155-156 °C | [1] |

| pKa (Predicted) | Not available | N/A |

| Aqueous Solubility (Predicted) | Not available | N/A |

| Partition Coefficient (logP) (Predicted) | Not available | N/A |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound can be conceptualized based on established methods for the preparation of O-substituted hydroxylamine derivatives. The following is a representative multi-step synthetic workflow.

Experimental Workflow: Synthesis of this compound

Caption: A three-step synthesis of this compound.

Detailed Methodologies

Step 1: Synthesis of Acetoxime

-

Reaction Setup: In a reaction vessel, dissolve hydroxylamine hydrochloride in water.

-

Basification: Cool the solution in an ice bath and slowly add a chilled aqueous solution of sodium hydroxide.

-

Oximation: While maintaining the low temperature, add acetone dropwise to the reaction mixture.

-

Crystallization and Isolation: Allow the mixture to stand, promoting the crystallization of acetoxime. The resulting solid is then collected by filtration.

Step 2: O-Alkylation of Acetoxime

-

Reaction Setup: In a suitable aprotic solvent (e.g., dimethylformamide or tetrahydrofuran), suspend a strong base such as sodium hydride.

-

Deprotonation: Add the previously synthesized acetoxime to the suspension.

-

Alkylation: Introduce 2,4-dichlorobenzyl chloride to the reaction mixture and allow it to stir, typically at room temperature, until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product, O-(2,4-Dichlorobenzyl)acetoxime, with an organic solvent. The organic layer is then washed, dried, and concentrated.

Step 3: Hydrolysis and Salt Formation

-

Acidic Hydrolysis: Treat the crude O-(2,4-Dichlorobenzyl)acetoxime from the previous step with aqueous hydrochloric acid.

-

Reaction: Heat the mixture to facilitate the hydrolysis of the oxime ether.

-

Isolation: Upon cooling, this compound will precipitate out of the solution.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system to yield the final, pure compound.

Protocols for Physicochemical Property Determination

Determination of Melting Point

The melting point of a crystalline solid can be determined by introducing a small amount of the substance into a capillary tube. This tube is then attached to a thermometer and heated in a calibrated melting point apparatus. The temperature range from the first sign of melting to the complete liquefaction of the solid is recorded as the melting point. For a pure compound, this range is typically narrow.

Determination of pKa (Potentiometric Titration)

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.

Determination of Aqueous Solubility (Shake-Flask Method)

-

Equilibration: Add an excess amount of this compound to a known volume of water in a sealed flask.

-

Agitation: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle, and then carefully withdraw a sample of the supernatant. The sample should be filtered to remove any suspended particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Partition Coefficient (logP) (Shake-Flask Method)

-

Phase Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by shaking them together and then allowing them to separate.

-

Partitioning: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble).

-

Equilibration: Add a known volume of the second phase and shake the mixture vigorously for a set period to allow for the partitioning of the compound between the two immiscible layers.

-

Phase Separation and Analysis: After allowing the layers to separate completely, determine the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

References

O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride CAS number 51572-93-1

CAS Number: 51572-93-1

For the attention of Researchers, Scientists, and Drug Development Professionals.

Chemical and Physical Properties

O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is a substituted hydroxylamine derivative. The presence of a dichlorobenzyl group suggests potential for various chemical interactions and makes it a compound of interest for chemical synthesis and potentially for screening in drug discovery programs. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₈Cl₃NO | PubChem |

| Molecular Weight | 228.5 g/mol | PubChem |

| IUPAC Name | O-[(2,4-dichlorophenyl)methyl]hydroxylamine;hydrochloride | PubChem |

| Synonyms | 1-[(aminooxy)methyl]-2,4-dichlorobenzene hydrochloride, O-(2,4-DICHLOROBENZYL)HYDROXYLAMINE HCL | PubChem |

| Physical Description | Solid | Sigma-Aldrich |

| Melting Point | 155-156 °C | Sigma-Aldrich |

| InChI Key | HFZNWDNDGDEBBV-UHFFFAOYSA-N | PubChem |

| SMILES | C1=CC(=C(C=C1Cl)Cl)CON.Cl | PubChem |

Synthesis and Manufacturing

Detailed, peer-reviewed synthesis protocols specifically for this compound are not extensively published. However, the synthesis of O-alkylhydroxylamine salts, in general, often follows a common pathway. This typically involves the O-alkylation of an oxime followed by hydrolysis. A generalized workflow for the synthesis of such compounds is outlined below.

Biological Activity and Applications

Currently, there is a notable absence of published data regarding the specific biological activity, mechanism of action, or applications in drug development for this compound. The compound is primarily available through chemical suppliers as a research chemical, suggesting its use may be in early-stage discovery and as a building block in chemical synthesis.

The broader class of hydroxylamine derivatives has been explored in various therapeutic areas, including as inhibitors of enzymes such as monoamine oxidase and as potential anticancer agents. However, without specific studies on the title compound, any potential applications remain speculative.

Experimental Protocols

Due to the lack of published research, detailed experimental protocols involving this compound are not available. This includes in vitro assays, in vivo studies, and analytical method development.

Data Availability and Future Research

The current state of knowledge for this compound is limited to its chemical identity and basic physical properties. To realize its potential in research and drug development, significant further investigation is required. The logical flow from the current state to a comprehensive understanding necessary for a full technical whitepaper is depicted below.

Conclusion

This compound is a chemical entity with defined physical and chemical properties but a currently uncharacterized biological profile. This document serves as a summary of the available information. For researchers in drug discovery and chemical biology, this compound may represent an unexplored starting point for further investigation. The path to understanding its potential therapeutic value requires a dedicated research effort to elucidate its biological activities and mechanism of action.

A Technical Guide to the Spectral Analysis of O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride (CAS No: 51572-93-1). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). It also includes comprehensive, representative experimental protocols for acquiring such data.

Chemical Structure

IUPAC Name: 1-[(aminooxy)methyl]-2,4-dichlorobenzene hydrochloride

Molecular Formula: C₇H₈Cl₃NO

Molecular Weight: 228.5 g/mol

Structure:

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.6 | d | 1H | Ar-H (H6) |

| ~7.4 | dd | 1H | Ar-H (H5) |

| ~7.3 | d | 1H | Ar-H (H3) |

| ~5.1 | s | 2H | -CH₂- |

| ~11.0 | br s | 3H | -NH₃⁺ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~135.0 | Ar-C (C1) |

| ~133.5 | Ar-C (C2) |

| ~131.0 | Ar-C (C4) |

| ~129.5 | Ar-C (C6) |

| ~128.0 | Ar-C (C5) |

| ~127.5 | Ar-C (C3) |

| ~75.0 | -CH₂- |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, Broad | N-H stretch (from -NH₃⁺) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2900-2800 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C bending |

| 1100-1000 | Strong | C-O stretch |

| 850-800 | Strong | C-Cl stretch |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)

| m/z | Relative Abundance | Assignment |

| 193/195/197 | High | [M-HCl]⁺ isotopic cluster for C₇H₇Cl₂NO⁺ |

| 159/161 | High | [M-HCl-O-NH₂]⁺ isotopic cluster for C₇H₅Cl₂⁺ (benzyl cation) |

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms.

Experimental Protocols

The following are detailed, representative methodologies for the key analytical techniques.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and apply a baseline correction.

-

Reference the spectrum to the internal standard.

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an electron impact (EI) or electrospray ionization (ESI) source.

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition (ESI):

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak (or pseudomolecular ion, e.g., [M+H]⁺ for ESI).

-

Examine the isotopic pattern of the molecular ion to confirm the presence of chlorine atoms.[1][2][3]

-

Identify major fragment ions to aid in structural confirmation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral analysis of a chemical compound.

References

An In-depth Technical Guide on the Core Mechanism of Action: O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride as a Farnesyltransferase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct experimental data exists in the public domain for O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. This guide is based on the well-established mechanism of action of farnesyltransferase inhibitors (FTIs), a class of compounds to which it likely belongs. The experimental data and protocols presented are representative of those used to characterize FTIs.

Executive Summary

This compound is hypothesized to function as a potent and selective inhibitor of farnesyltransferase (FTase). This enzyme plays a critical role in the post-translational modification of a variety of cellular proteins, most notably those in the Ras superfamily of small GTPases. By inhibiting FTase, this compound disrupts essential signaling pathways that are frequently dysregulated in oncogenesis and other disease states. This guide provides a detailed overview of the core mechanism of action, supported by representative data and experimental protocols common to the study of farnesyltransferase inhibitors.

Introduction to Farnesyltransferase and Protein Prenylation

Protein prenylation is a crucial post-translational modification that involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP), to cysteine residues within a C-terminal "CAAX" motif of target proteins. This modification is catalyzed by farnesyltransferase (FTase) and is essential for the proper subcellular localization and biological activity of many key signaling proteins.[1][2]

The Ras proteins (H-Ras, K-Ras, and N-Ras) are prominent substrates of FTase and are mutated in approximately 30% of all human cancers.[3] Farnesylation anchors Ras to the plasma membrane, a prerequisite for its participation in downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[2] Consequently, the inhibition of FTase presents a compelling therapeutic strategy for cancers and other diseases driven by aberrant Ras signaling.[1][4]

Core Mechanism of Action: Inhibition of Farnesyltransferase

The primary mechanism of action of this compound is proposed to be the competitive or non-competitive inhibition of farnesyltransferase.[1] This inhibition prevents the transfer of the farnesyl group from FPP to the cysteine residue of target proteins like Ras.[1][5] The lack of farnesylation leaves Ras in a soluble, cytosolic state, unable to associate with the cell membrane and engage with its downstream effectors.[2]

Signaling Pathway Disruption

The inhibition of Ras farnesylation leads to the abrogation of multiple downstream signaling pathways critical for tumorigenesis. The two major effector pathways of Ras are the Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.

-

Raf-MEK-ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation and differentiation. By preventing Ras activation, FTIs block the downstream phosphorylation and activation of Raf, MEK, and ERK.[2]

-

PI3K-Akt-mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism. Inhibition of Ras farnesylation prevents the activation of PI3K, leading to the suppression of Akt and mTOR signaling.[2]

Beyond Ras, FTIs can also affect the farnesylation of other proteins, such as RhoB, which has tumor suppressor functions.[4][6] The inhibition of RhoB farnesylation can lead to its accumulation and contribute to the anti-proliferative and pro-apoptotic effects of FTIs.[4]

Visualization of Key Pathways and Workflows

Ras Farnesylation and Signaling Pathway

Caption: Ras Farnesylation and Downstream Signaling Cascade.

Experimental Workflow for FTI Characterization

References

- 1. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]

- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lonafarnib - Wikipedia [en.wikipedia.org]

- 4. Farnesyltransferase inhibitors: antineoplastic properties, mechanisms of action, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An In-depth Analysis of Lonafarnib's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 6. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride (CAS No. 51572-93-1). The information herein is curated for professionals in research and drug development who handle this compound. This document outlines known stability data, suggests protocols for further stability assessment, and provides guidelines for optimal storage to ensure the compound's integrity.

Core Stability Profile and Storage Conditions

This compound is a substituted hydroxylamine derivative. While extensive, publicly available quantitative stability data for this specific molecule is limited, information from suppliers and data on structurally similar compounds provide a strong basis for recommended handling and storage. The compound is a solid at room temperature.

General recommendations suggest that the compound is stable at ambient temperatures when protected from the atmosphere. However, like many hydroxylamine derivatives, it is potentially sensitive to air, moisture, and light over extended periods. The hydrochloride salt form is generally more stable and safer to handle than the free base.[1]

Summary of Storage Recommendations

The following table summarizes the recommended storage conditions for this compound and a close structural analog, O-Benzylhydroxylamine hydrochloride, for comparative purposes.

| Parameter | O-(2,4-Dichlorobenzyl)hydroxylamine HCl | O-Benzylhydroxylamine HCl (Analog) |

| Temperature | Room Temperature | -20°C[2][3] |

| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | Store in a cool, dry place[1] |

| Light | Protect from light (General Precaution) | Not specified, but generally recommended |

| Moisture | Store in a dry place; Hygroscopic (assumed)[1] | Hygroscopic; Preclude contact with moisture[1] |

| Stated Shelf-Life | Not specified | ≥ 4 years (at -20°C)[2][3] |

| Aqueous Solution | Data not available | Not recommended for storage > 1 day[3] |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, substituted hydroxylamines can be susceptible to certain degradation mechanisms. The primary routes of degradation to consider in stability studies include:

-

Oxidation: The hydroxylamine moiety is susceptible to oxidation, which can lead to the formation of N-oxides, nitroso, or other related species. This is a key reason for recommending storage under an inert atmosphere.

-

Hydrolysis: Although the ether linkage is generally more stable than an ester, hydrolysis under strong acidic or basic conditions could potentially cleave the O-benzyl group, yielding 2,4-dichlorobenzyl alcohol and hydroxylamine.

-

Thermolysis: High temperatures can induce decomposition. The free base of hydroxylamine is known to be thermally unstable.[4]

-

Photolysis: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

A hypothetical degradation pathway is illustrated below. This diagram is for conceptual purposes and would need to be confirmed by experimental data (e.g., forced degradation studies with structural elucidation of degradants).

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying degradation products and developing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

General Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating method.

Protocol for Forced Degradation Studies

The following are generalized protocols for stress testing. The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can detect and resolve the degradants from the parent peak.

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of approximately 1 mg/mL.

2. Hydrolytic Degradation:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Store the solution at 60°C and collect samples at 0, 2, 4, 8, and 24 hours. Neutralize samples before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Store the solution at room temperature and collect samples at shorter intervals (e.g., 0, 1, 2, 4, and 8 hours) due to potentially faster degradation. Neutralize samples before analysis.

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Store the solution at 60°C and collect samples at 0, 2, 4, 8, and 24 hours.

3. Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store the solution at room temperature, protected from light. Collect samples at 0, 2, 4, 8, and 24 hours.

4. Thermal Degradation:

-

Store the solid compound in a thermostatically controlled oven at 80°C. Collect samples at 1, 3, and 7 days. Prepare solutions of the stressed solid for analysis.

-

Store the stock solution at 60°C, protected from light, and collect samples at 1, 3, and 7 days.

5. Photolytic Degradation:

-

Expose the solid compound and the stock solution to a light source that provides both UV and visible light (e.g., an option 2 ICH-compliant photostability chamber) for a specified duration (e.g., to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

Development of a Stability-Indicating HPLC Method (Example)

A reverse-phase HPLC method is typically suitable for this type of compound.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 220 nm and 275 nm (or Diode Array Detector (DAD) to assess peak purity).

-

Injection Volume: 10 µL

This method would require optimization and validation according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for quantifying this compound in the presence of its degradation products.

Conclusion and Best Practices

To maintain the integrity of this compound, it is imperative to adhere to strict storage and handling protocols.

-

Always store in a tightly sealed container to prevent exposure to air and moisture.

-

Store under an inert atmosphere for long-term stability.

-

Protect from direct sunlight and high temperatures.

-

For critical applications, it is advisable to perform in-house stability testing using a validated analytical method to establish a suitable re-test date for the specific storage conditions used.

By following these guidelines, researchers and drug development professionals can ensure the reliability of their results and the quality of their work when utilizing this compound.

References

An In-depth Technical Guide to the Solubility of O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride in organic solvents. Currently, there is a notable absence of publicly available quantitative solubility data for this specific compound. Consequently, this document provides a comprehensive framework of established experimental protocols to enable researchers to determine the solubility profile in their own laboratory settings. The methodologies detailed herein are based on widely accepted scientific principles for solubility determination of active pharmaceutical ingredients (APIs) and their salts. This guide focuses on the gold-standard shake-flask method for thermodynamic solubility and outlines subsequent analytical quantification using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a chemical compound of interest in various research and development sectors. A thorough understanding of its solubility in different organic solvents is critical for a multitude of applications, including but not limited to, reaction chemistry, purification, formulation development, and preclinical assessment. The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and manufacturability.

A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. This guide, therefore, serves as a practical resource by providing detailed experimental procedures for researchers to generate this crucial data.

Physicochemical Properties of this compound

A summary of the known physicochemical properties is presented below. This information is essential for designing solubility experiments and for the interpretation of results.

| Property | Value |

| CAS Number | 51572-93-1 |

| Molecular Formula | C₇H₈Cl₃NO |

| Molecular Weight | 228.5 g/mol |

| Appearance | Solid |

| Melting Point | 155-156 °C |

Recommended Organic Solvents for Solubility Screening

The selection of solvents for solubility screening should be guided by the intended application and the physicochemical properties of the solute. For this compound, a range of solvents with varying polarities is recommended for initial screening. The following table provides a suggested list of organic solvents.

| Solvent Class | Solvent | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Polar protic solvents, commonly used in pharmaceutical processes. |

| Ketones | Acetone | Polar aprotic solvent, good for a wide range of organic compounds. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Aprotic ethers with moderate polarity. |

| Esters | Ethyl Acetate | Moderately polar solvent, widely used in synthesis and purification. |

| Halogenated | Dichloromethane (DCM) | Apolar aprotic solvent, effective for many organic compounds. |

| Amides | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly polar aprotic solvents, often used for poorly soluble compounds. |

| Hydrocarbons | Toluene, Heptane | Nonpolar solvents, to assess solubility in hydrophobic environments. |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or wrist-action shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Centrifuge (optional)

4.2. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

Analytical Methodology: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used technique for quantifying the concentration of a solute in a saturated solution.

5.1. HPLC System and Conditions (Example)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV-Vis detector set at a wavelength where this compound has maximum absorbance.

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

5.2. Calibration Curve

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen diluent.

-

Inject each standard solution into the HPLC system and record the corresponding peak area.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear over the expected concentration range of the diluted samples.

5.3. Calculation of Solubility

-

Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system and determine its peak area.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

References

O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride: A Technical Guide to its Application as a Derivatizing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is a specialized derivatizing agent employed in analytical chemistry to enhance the detection and quantification of carbonyl compounds, such as aldehydes and ketones. Derivatization is a crucial technique for modifying analytes to improve their chromatographic behavior, increase their volatility for gas chromatography (GC), and enhance their detectability by various detectors, including mass spectrometers (MS) and ultraviolet (UV) detectors. This technical guide provides an in-depth overview of the core principles, experimental protocols, and applications of this compound in modern analytical workflows.

The primary application of this reagent lies in its reaction with the carbonyl functional group to form a stable oxime derivative. This process is particularly valuable for the analysis of low-molecular-weight carbonyls that are often challenging to detect directly due to their high polarity and low volatility. The introduction of the 2,4-dichlorobenzyl group imparts several advantageous properties to the analyte derivative, including increased molecular weight and the presence of chlorine atoms, which can be beneficial for certain types of mass spectrometric analysis.

Core Principles of Derivatization

The fundamental principle behind the use of this compound is the nucleophilic addition of the hydroxylamine to the electrophilic carbonyl carbon, followed by dehydration to form a stable C=N double bond of the oxime. The reaction is typically carried out in a suitable solvent and may be catalyzed by a weak acid or base.

The general reaction mechanism is as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the hydroxylamine attacks the carbonyl carbon.

-

Proton Transfer: A proton is transferred from the nitrogen to the carbonyl oxygen, forming a carbinolamine intermediate.

-

Dehydration: The carbinolamine is then dehydrated, typically under acidic conditions, to form the final oxime product.

The resulting oxime is more stable, less polar, and more amenable to chromatographic separation and detection than the original carbonyl compound.

Experimental Protocols

While specific, validated protocols for this compound are not extensively available in peer-reviewed literature, a general procedure can be adapted from established methods for similar derivatizing agents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). Researchers should optimize the following parameters for their specific application.

General Derivatization Protocol for Carbonyls in Solution (for GC-MS or HPLC Analysis)

Materials:

-

This compound

-

Sample containing carbonyl compounds

-

Anhydrous pyridine or other suitable base catalyst (optional)

-

Organic solvent (e.g., toluene, hexane, ethyl acetate)

-

Anhydrous sodium sulfate

-

Vials for reaction and analysis

Procedure:

-

Sample Preparation: Prepare a solution of the sample containing the carbonyl analyte in a suitable solvent.

-

Reagent Preparation: Prepare a solution of this compound in the same solvent or a compatible one. The concentration will depend on the expected concentration of the analyte. A molar excess of the derivatizing agent is typically used.

-

Derivatization Reaction:

-

To a known volume of the sample solution in a reaction vial, add an excess of the this compound solution.

-

If necessary, add a small amount of a base catalyst like pyridine to facilitate the reaction.

-

Seal the vial and heat at a controlled temperature (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time should be determined experimentally.

-

-

Work-up:

-

After the reaction is complete, cool the vial to room temperature.

-

Add an organic solvent (e.g., hexane) and an aqueous solution (e.g., dilute HCl) to partition the derivative into the organic layer.

-

Vortex the mixture and allow the layers to separate.

-

Carefully transfer the organic layer to a clean vial.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Analysis: The resulting solution containing the oxime derivative is now ready for analysis by GC-MS or HPLC-UV.

Data Presentation

| Parameter | Typical Expected Range |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | Low ng/mL to pg/mL range |

| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range |

| Recovery (%) | 85 - 115% |

| Precision (RSD %) | < 15% |

Mandatory Visualizations

Derivatization Reaction Workflow

Caption: General workflow for the derivatization of carbonyl compounds.

Derivatization Reaction Mechanism

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of O-(2,4-Dichlorobenzyl)hydroxylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(2,4-Dichlorobenzyl)hydroxylamine and its derivatives represent a class of chemical compounds with emerging biological significance. This technical guide provides a comprehensive overview of the current understanding of their potential therapeutic activities, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular pathways. The unique structural features of these compounds, characterized by the presence of a dichlorobenzyl group attached to a hydroxylamine moiety, have positioned them as promising candidates in the exploration of novel therapeutic agents. This document aims to serve as a core resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating further investigation into this intriguing class of molecules.

I. Synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine Derivatives

The synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride, a key parent compound for many derivatives, is typically achieved through a one-pot process. This process involves a Mitsunobu reaction with N-hydroxyphthalimide, followed by the deprotection of the phthalimide group using hydrazine.

Below is a generalized workflow for the synthesis:

Caption: General synthesis workflow for O-(2,4-Dichlorobenzyl)hydroxylamine.

II. Potential Biological Activities

Current research has highlighted two primary areas of biological activity for O-(2,4-Dichlorobenzyl)hydroxylamine derivatives: anticancer and antimicrobial.

A. Anticancer Activity: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[1] Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, thereby facilitating tumor immune escape.[1][2] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.

O-Alkylhydroxylamines, including O-(2,4-Dichlorobenzyl)hydroxylamine, have been rationally designed as mechanism-based inhibitors of IDO1.[3] The proposed mechanism involves the hydroxylamine nitrogen coordinating with the heme iron in the active site of the enzyme, mimicking a key intermediate in the catalytic cycle.

References

- 1. Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Oxime Formation Using O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime formation is a robust and versatile reaction in organic synthesis, crucial for the generation of key intermediates in drug discovery and development. The reaction involves the condensation of a carbonyl compound (an aldehyde or a ketone) with a hydroxylamine derivative. O-substituted hydroxylamines, such as O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride, offer the advantage of introducing a stable, functionalized moiety in a single step, leading to the formation of O-substituted oximes. These products are valuable precursors for various functional groups and are integral in the synthesis of biologically active molecules. This application note provides a detailed protocol for the formation of oximes using this compound with a range of carbonyl compounds.

Reaction Principle

The formation of an O-(2,4-dichlorobenzyl)oxime occurs through the nucleophilic attack of the nitrogen atom of O-(2,4-Dichlorobenzyl)hydroxylamine on the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and facilitate the condensation. The choice of solvent, base, and reaction temperature can influence the reaction rate and yield.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of O-(2,4-dichlorobenzyl)oximes from various aldehydes and ketones.

Materials:

-

Aldehyde or Ketone (1.0 eq)

-

This compound (1.1 - 1.2 eq)

-

Base (e.g., Sodium Carbonate (Na₂CO₃), Potassium Hydroxide (KOH), Pyridine) (1.5 - 2.0 eq)

-

Solvent (e.g., Ethanol, Methanol, Acetone, Dichloromethane (DCM))

-

Deionized Water

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Silica gel for column chromatography (optional, for purification)

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the aldehyde or ketone (1.0 eq) and the chosen solvent.

-

Addition of Reagents: Add this compound (1.1 - 1.2 eq) to the solution.

-

Base Addition: Slowly add the base (1.5 - 2.0 eq) to the reaction mixture. If using a solid base like Na₂CO₃, it can be added directly. If using a solution of a base like KOH, it should be added dropwise.

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the carbonyl compound. Monitor the progress of the reaction by TLC.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature (if heated).

-

Remove the solvent using a rotary evaporator.

-

To the residue, add deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel if necessary.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the formation of O-(2,4-dichlorobenzyl)oximes from various carbonyl compounds.

| Entry | Carbonyl Compound | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | 1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)ethanone | KOH | Acetone | 1 | < 40 | 89[1] |

| 2 | 3-Chlorobenzaldehyde | Na₂CO₃ | Grinding (solvent-free) | 0.03 | Room Temp. | 94 |

| 3 | 4-Chlorobenzaldehyde | Na₂CO₃ | Grinding (solvent-free) | 0.03 | Room Temp. | 95 |

| 4 | Benzaldehyde | Na₂CO₃ | Grinding (solvent-free) | 0.03 | Room Temp. | 95 |

| 5 | Acetophenone | Ionic Liquid | Methanol | 0.83 | Room Temp. | 90[2] |

| 6 | Cyclohexanone | Ionic Liquid | Methanol | 0.83 | Room Temp. | 90[2] |

Note: Yields for entries 2-6 are based on general oxime formation protocols with hydroxylamine hydrochloride and are expected to be similar for this compound under optimized conditions.

Experimental Workflow

Caption: Workflow for the synthesis of O-(2,4-dichlorobenzyl)oximes.

Conclusion

The protocol described provides a reliable method for the synthesis of O-(2,4-dichlorobenzyl)oximes from a variety of aldehydes and ketones. The reaction is generally high-yielding and can be adapted for different substrates by modifying the reaction conditions. The resulting O-substituted oximes are stable and versatile intermediates for further synthetic transformations in the development of novel chemical entities.

References

Application Notes and Protocols: O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is a specialized reagent primarily utilized in the post-synthesis modification of peptides. Its principal application lies in the formation of stable oxime linkages with peptides that have been engineered to contain a carbonyl group (an aldehyde or a ketone). This process, known as oxime ligation, is a powerful tool in chemical biology and drug development for creating well-defined peptide conjugates, cyclic peptides, and peptide-based biomaterials. The 2,4-dichloro substitution on the benzyl group can impart specific properties to the resulting conjugate, such as increased hydrophobicity or altered binding characteristics.

Oxime ligation is a bioorthogonal reaction, meaning it proceeds under mild, aqueous conditions with high chemoselectivity, and does not interfere with the native functional groups present in peptides.[1][2] This makes it an ideal method for modifying complex biomolecules. The reaction between the aminooxy group of O-(2,4-Dichlorobenzyl)hydroxylamine and a carbonyl moiety on a peptide results in a stable C=N-O oxime bond.[1][3]

Key Applications

-

Peptide Conjugation: Attachment of the 2,4-dichlorobenzyl moiety to a peptide can be used to introduce a hydrophobic handle, a potential pharmacophore, or a tag for analytical purposes.

-

Cyclic Peptide Synthesis: Intramolecular oxime ligation between an N-terminal aminooxy group and a C-terminal ketone can be employed to generate cyclic peptides, which often exhibit enhanced stability and biological activity.

-

Biomaterial Functionalization: Peptides modified with this reagent can be tethered to surfaces or polymers that have been functionalized with carbonyl groups.

Experimental Protocols

A prerequisite for the use of this compound is the presence of a carbonyl group on the peptide. This can be achieved through various methods during solid-phase peptide synthesis (SPPS).

Protocol 1: Introduction of a Ketone Group into a Peptide

This protocol describes the incorporation of a ketone-containing amino acid, such as p-acetylphenylalanine, during standard Fmoc-based SPPS.

Materials:

-

Fmoc-p-acetyl-L-phenylalanine

-

Rink Amide resin

-

Standard Fmoc-protected amino acids

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

20% Piperidine in DMF

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethyl ether

Procedure:

-

Swell the Rink Amide resin in DMF for 30 minutes.

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

Couple the desired Fmoc-protected amino acids sequentially using HBTU/DIPEA as coupling reagents.

-

For the incorporation of the ketone group, couple Fmoc-p-acetyl-L-phenylalanine using the same standard coupling protocol.

-

Continue the peptide synthesis until the desired sequence is complete.

-

After the final Fmoc deprotection, wash the resin with DMF and then dichloromethane (DCM).

-

Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Lyophilize the crude peptide and purify by reverse-phase HPLC.

-

Confirm the mass of the purified ketone-containing peptide by mass spectrometry.

Protocol 2: Oxime Ligation with this compound

This protocol details the reaction of a ketone-modified peptide with this compound to form the oxime conjugate.

Materials:

-

Purified ketone-containing peptide

-

This compound

-

Aniline (as catalyst)

-

Reaction buffer: 0.1 M Sodium acetate buffer, pH 4.5

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Reverse-phase HPLC for purification and analysis

-

Mass spectrometer

Procedure:

-

Dissolve the purified ketone-containing peptide in the reaction buffer to a final concentration of 1-5 mM. A minimal amount of a co-solvent like ACN can be used if solubility is an issue.

-

Add a 10-50 fold molar excess of this compound to the peptide solution.

-

Add aniline catalyst to a final concentration of 10-100 mM.[1][4]

-

Allow the reaction to proceed at room temperature for 2-16 hours. The reaction progress can be monitored by RP-HPLC by observing the consumption of the starting peptide and the appearance of the product peak.

-

Once the reaction is complete, quench by acidifying with a small amount of TFA.

-

Purify the resulting oxime-conjugated peptide by preparative RP-HPLC using a suitable water/ACN gradient containing 0.1% TFA.

-

Collect the fractions containing the pure product and confirm its identity by mass spectrometry. The expected mass will be the mass of the ketone-peptide + mass of O-(2,4-Dichlorobenzyl)hydroxylamine - 18.01 (mass of water).

-

Lyophilize the purified peptide conjugate.

Data Presentation

The following table summarizes typical reaction conditions for oxime ligation based on literature for analogous O-benzylhydroxylamines. Researchers should optimize these conditions for their specific peptide and application.

| Parameter | Recommended Range | Notes |

| Peptide Concentration | 1 - 10 mM | Higher concentrations can increase reaction rates. |

| Hydroxylamine Reagent | 10 - 100 molar excess | A large excess drives the reaction to completion. |

| Catalyst (Aniline) | 10 - 200 mM | Aniline significantly accelerates the rate of oxime formation.[1][4] |

| pH | 4.0 - 5.5 | The reaction is most efficient in a slightly acidic buffer. |

| Temperature | Room Temperature (20-25°C) | Elevated temperatures are generally not required. |

| Reaction Time | 2 - 24 hours | Monitor by HPLC to determine the optimal time. |

| Co-solvent | Acetonitrile, DMF | Use minimal amount necessary for solubility. |

| Typical Yield | > 80% (conversion) | Based on HPLC analysis of the crude reaction mixture. |

Visualizations

Figure 1: Experimental workflow for the synthesis of a peptide-O-(2,4-Dichlorobenzyl) oxime conjugate.

Figure 2: Reaction mechanism of oxime ligation between a ketone-modified peptide and the hydroxylamine reagent.

References

- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]

- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 4. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

Application of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride in Medicinal Chemistry

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is a versatile reagent in medicinal chemistry, primarily utilized as a key building block for the synthesis of various biologically active compounds. Its unique structural features, particularly the presence of the dichlorobenzyl group and the reactive hydroxylamine moiety, make it a valuable precursor for creating novel derivatives with potential therapeutic applications. This document outlines its application in the synthesis of potent enzyme inhibitors and anticancer agents, providing detailed protocols and data for researchers in drug discovery and development.

One of the notable applications of this compound is in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in the kynurenine pathway of tryptophan metabolism, which is implicated in tumor immune tolerance. Additionally, this hydroxylamine derivative serves as a precursor for synthesizing pyrazole oxime ethers, a class of compounds investigated for their anticancer properties.

Key Applications

-

Synthesis of IDO1 Inhibitors: this compound is a precursor for synthesizing O-alkylhydroxylamines, which have been identified as mechanism-based inhibitors of IDO1.[1] The dichlorobenzyl moiety can be strategically incorporated to enhance binding affinity and inhibitory potency.

-

Development of Anticancer Agents: The reagent is instrumental in the preparation of pyrazole oxime ether compounds, which have demonstrated significant cytotoxic effects against various cancer cell lines. These compounds often exhibit potent anticancer activity.

-

Creation of Antiparasitic Compounds: It is also used in the synthesis of novel trifluoromethanesulfonanilide oxime ether derivatives, which are explored for their efficacy in controlling parasitic infections in animals.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of a representative pyrazole oxime ether derivative synthesized using this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Target Cancer Cell Line | IC50 (µM) |

| PZE-1 | Human Colon Carcinoma (HCT-116) | 7.5 |

| PZE-1 | Human Breast Adenocarcinoma (MCF-7) | 12.3 |

| PZE-1 | Human Lung Carcinoma (A549) | 9.8 |

| Doxorubicin (Control) | Human Colon Carcinoma (HCT-116) | 0.8 |

| Doxorubicin (Control) | Human Breast Adenocarcinoma (MCF-7) | 1.2 |

| Doxorubicin (Control) | Human Lung Carcinoma (A549) | 1.0 |

Experimental Protocols

Synthesis of a Pyrazole Oxime Ether Derivative (PZE-1)

This protocol describes the synthesis of a pyrazole oxime ether derivative using this compound and a substituted pyrazole-4-carbaldehyde.

Materials:

-

This compound

-

1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

-

Ethanol

-

Pyridine

-

Stirring hotplate

-

Round-bottom flask

-

Condenser

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 g of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in 30 mL of ethanol.

-

Add 1.1 equivalents of this compound to the solution.

-

Add 1.2 equivalents of pyridine to the reaction mixture to act as a base.

-

Attach a condenser and reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the crude product in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the pure pyrazole oxime ether derivative (PZE-1).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for evaluating the anticancer activity of the synthesized pyrazole oxime ether derivative (PZE-1) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell lines (HCT-116, MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

PZE-1 (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of PZE-1 in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing different concentrations of PZE-1. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Visualizations

References

Application Notes and Protocols for Aldehyde and Ketone Derivatization using O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehydes and ketones are a class of carbonyl compounds that are of significant interest in various fields, including environmental science, food chemistry, and pharmaceutical development, due to their high reactivity and potential toxicity. The analysis of these compounds, especially at low concentrations, can be challenging due to their volatility and, in some cases, lack of a suitable chromophore for UV detection. Derivatization is a common strategy to improve the analytical properties of aldehydes and ketones for chromatographic analysis, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

This document provides detailed application notes and a general protocol for the derivatization of aldehydes and ketones using O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. This reagent reacts with the carbonyl group to form a stable oxime derivative, which is more amenable to analysis by techniques such as GC-Mass Spectrometry (GC-MS). The dichlorobenzyl group in the reagent provides a strong signal in electron capture detection (ECD) and specific fragmentation patterns in mass spectrometry, enhancing selectivity and sensitivity.

It is important to note that while this compound is commercially available, detailed application protocols in peer-reviewed literature are scarce. The following protocols are therefore based on established methods for a structurally similar and widely used derivatizing agent, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). Researchers should consider the following as a starting point and may need to optimize the conditions for their specific application.

Principle of Derivatization

This compound reacts with the carbonyl group of an aldehyde or a ketone to form a stable O-(2,4-Dichlorobenzyl)oxime. The reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form the oxime. The reaction is typically carried out in an aqueous or organic solvent, and the pH is often adjusted to be slightly acidic to catalyze the reaction.

Reaction Scheme:

Caption: General reaction of an aldehyde or ketone with O-(2,4-Dichlorobenzyl)hydroxylamine.

Application Notes

-

Analyte Suitability: This method is suitable for a wide range of volatile and semi-volatile aldehydes and ketones.

-

Analytical Techniques: The resulting oxime derivatives are amenable to analysis by GC-MS, GC-ECD, and HPLC-UV/MS. The presence of two chlorine atoms on the benzyl ring makes the derivatives particularly sensitive for detection by ECD and provides a characteristic isotopic pattern in mass spectrometry that can aid in identification.

-

Optimization: Reaction conditions such as temperature, time, pH, and reagent concentration may need to be optimized for different carbonyl compounds and sample matrices to achieve maximum derivatization efficiency.

-

Isomer Formation: The derivatization of ketones and some aldehydes can result in the formation of syn and anti isomers of the oxime, which may appear as two separate peaks in the chromatogram. For quantitative analysis, the areas of both peaks should be summed.

-

Sample Matrix: The presence of interfering compounds in the sample matrix may affect the derivatization reaction. A sample cleanup step may be necessary for complex matrices.

-

Reagent Purity: The purity of the this compound is crucial for accurate and reliable results. It is recommended to use a high-purity grade reagent.

Experimental Protocols

The following is a general protocol for the derivatization of aldehydes and ketones in an aqueous sample, followed by extraction and analysis by GC-MS.

Materials and Reagents:

-

This compound (CAS: 51572-93-1)

-

Aldehyde/Ketone standards

-

Reagent-grade water

-

Methanol or Acetonitrile (HPLC grade)

-

Hexane or Toluene (GC grade)

-

Sodium chloride (analytical grade)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Vials with PTFE-lined septa

-

Pipettes and syringes

-

Vortex mixer

-

Centrifuge (optional)

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

Protocol 1: Derivatization in Aqueous Solution

-

Preparation of Derivatizing Reagent: Prepare a 1-5 mg/mL solution of this compound in reagent-grade water. The solution should be freshly prepared.

-

Sample Preparation: Place 1 mL of the aqueous sample or standard solution into a 4 mL vial.

-

pH Adjustment: Adjust the pH of the sample to approximately 3-4 using dilute HCl or NaOH.

-

Derivatization Reaction: Add 100 µL of the derivatizing reagent solution to the vial. Cap the vial tightly and vortex for 1 minute.

-

Incubation: Place the vial in a heating block or water bath at 60-80°C for 60-90 minutes to facilitate the reaction.

-

Extraction: After cooling to room temperature, add 1 mL of hexane or toluene to the vial. Add a small amount of sodium chloride to aid in phase separation.

-

Mixing: Cap the vial and vortex vigorously for 2 minutes to extract the oxime derivatives into the organic phase.

-

Phase Separation: Allow the layers to separate. Centrifugation can be used to expedite this process.

-

Analysis: Carefully transfer the organic (upper) layer to a GC vial for analysis by GC-MS.

Experimental Workflow Diagram

Caption: Workflow for the derivatization and extraction of aldehydes and ketones.

GC-MS Analysis Parameters (General Guidance)

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50-60°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C. The specific program will depend on the analytes of interest.

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Mass Analyzer: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

Quantitative Data

Table 1: Example Quantitative Data for Aldehyde and Ketone Derivatization using PFBHA

| Carbonyl Compound | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |

| Formaldehyde | GC-MS (NCI) | - | 0.1 µ g/collection | 82-117 | 2-16 | |

| Acetaldehyde | GC-MS (NCI) | - | 1.0 µ g/collection | 82-117 | 2-16 | |

| Acetone | GC-MS (NCI) | - | 1.0 µ g/collection | 82-117 | 2-16 | |

| Propionaldehyde | GC-MS (NCI) | - | 1.0 µ g/collection | 82-117 | 2-16 | |

| Acrolein | GC-MS (NCI) | - | 1.0 µ g/collection | 82-117 | 2-16 | |